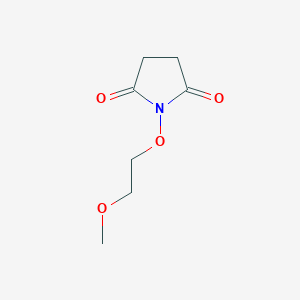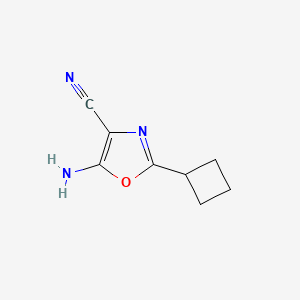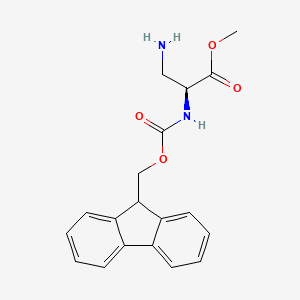![molecular formula C9H7BrN2O2 B15206266 8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-bromo ketones under acidic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired product, often using catalysts to improve yield and selectivity.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance efficiency and scalability. These systems allow for precise control of reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl halide can produce a biaryl compound .
Aplicaciones Científicas De Investigación
8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting infectious diseases like tuberculosis.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of imidazo[1,2-a]pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and carboxylic acid groups, making it less reactive in certain synthetic applications.
6-Chloroimidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness
8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which provide versatile sites for further functionalization and enhance its utility in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-6(10)8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZJNRCDADDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NC(=CN12)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15206191.png)


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)



![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)




![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
